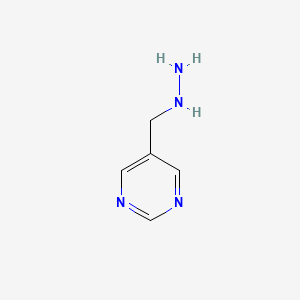

5-(Hydrazinomethyl)pyrimidine

Description

Properties

IUPAC Name |

pyrimidin-5-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-9-3-5-1-7-4-8-2-5/h1-2,4,9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSYLVSAXYNDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717371 | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-20-6 | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a foundational strategy for introducing the hydrazinomethyl group onto the pyrimidine ring. In this approach, a pre-functionalized pyrimidine bearing a leaving group (e.g., chloro, methylthio) undergoes displacement with hydrazine or its derivatives. For example, El-Naggar et al. demonstrated that 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile reacts with β-naphthylamine and formaldehyde via a Mannich reaction to yield aminomethyl derivatives. Adapting this method, substituting β-naphthylamine with hydrazine could theoretically produce 5-(hydrazinomethyl)pyrimidine, though direct evidence remains scarce in the literature.

A more direct route involves the reaction of 5-(chloromethyl)pyrimidine with hydrazine hydrate. Abdel-Aziz et al. reported that heating 2-methylsulfanylpyrimidine derivatives with hydrazine hydrate in ethanol replaces the methylsulfanyl group with hydrazine, achieving yields exceeding 80%. This method’s efficacy hinges on the leaving group’s reactivity and the solvent system’s polarity.

Table 1: Nucleophilic Substitution Methods for this compound

Condensation Reactions

Condensation strategies leverage multicomponent reactions to assemble the pyrimidine ring while simultaneously introducing the hydrazinomethyl group. A notable example involves the cyclocondensation of malononitrile, aldehydes, and hydrazine hydrate. Sahoo et al. optimized this approach using microwave irradiation (210 W, 5–10 minutes), achieving yields up to 85% for pyrimidine-5-carbonitrile derivatives. While this method primarily yields carbonitrile intermediates, subsequent hydrolysis or functional group interconversion could access the target hydrazinomethyl derivative.

Another pathway involves the reaction of ethyl cyanoacetate with thiourea and aldehydes under basic conditions. Xavier et al. synthesized pyrimidine-5-carbonitriles via this method, noting that substituting thiourea with hydrazine derivatives could redirect the reaction toward hydrazinomethyl products.

Microwave-Assisted Synthesis

Microwave technology has revolutionized the synthesis of heterocyclic compounds by reducing reaction times and improving yields. For this compound, microwave irradiation facilitates rapid cyclocondensation and nucleophilic substitution. Kapadiya et al. demonstrated that a three-component reaction of aromatic aldehydes, malononitrile, and urea under microwave conditions (100–140°C, 20–45 minutes) produces pyrimidine-5-carbonitriles in 90% yield. Although this study focused on carbonitriles, replacing urea with hydrazine could adapt the protocol for hydrazinomethyl synthesis.

Table 2: Microwave-Assisted Synthesis Parameters

| Substrates | Irradiation Time | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, malononitrile, urea | 20–45 min | 140°C | 90 | |

| Ethyl cyanoacetate, thiourea | 10 min | 210 W | 85 |

Catalytic Methods

Base Catalysts

Base-catalyzed methods dominate large-scale syntheses due to their simplicity and cost-effectiveness. Potassium carbonate and sodium hydroxide are frequently employed to deprotonate intermediates, accelerating cyclization and substitution. Ghasemzadeh et al. synthesized pyrimidine-5-carbonitriles using K2CO3 in water under reflux, achieving 88% yield. This eco-friendly approach minimizes organic solvent use, aligning with green chemistry principles.

Acid Catalysts

Acidic conditions are less common but critical for substrates requiring protonation to activate electrophilic sites. Helwa et al. reported the use of glacial acetic acid in ethanol to facilitate hydrazone formation from hydrazinopyrimidine derivatives. The acid stabilizes reactive intermediates, preventing side reactions such as oligomerization.

Recent Advances in Synthesis

Recent innovations focus on solvent-free reactions and recyclable catalysts. Aher et al. developed a one-pot synthesis using ammonium chloride as a catalyst in an oil bath, eliminating the need for toxic solvents. Additionally, Si et al. introduced a DMF-mediated coupling reaction between chloro-pyrimidines and heterocyclic amines, achieving near-quantitative yields under mild conditions.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Nucleophilic substitution | High regioselectivity | Requires pre-functionalized substrates | 75–85 |

| Microwave-assisted | Rapid, energy-efficient | Specialized equipment needed | 85–90 |

| Base-catalyzed condensation | Eco-friendly, scalable | Longer reaction times | 80–88 |

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinomethyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The hydrazinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include azomethine derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

5-(Hydrazinomethyl)pyrimidine and its derivatives have shown promising anticancer properties. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer treatment. For instance, studies demonstrate that certain pyrimidine-based compounds exhibit selective cytotoxicity against various cancer cell lines, including gastric adenocarcinoma and other solid tumors .

Case Study:

- A study highlighted the synthesis of a novel pyrimidine derivative that displayed significant anticancer activity against gastric adenocarcinoma. The compound was found to inhibit cell growth effectively while being non-toxic to normal cells, suggesting its potential for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains. Pyrimidine derivatives are known for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the hydrazino group enhances the biological activity of these compounds, making them effective against resistant strains .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 500 µg/mL |

| This compound | S. aureus | 1000 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Pyrimidines have been recognized for their ability to modulate inflammatory pathways, making them suitable candidates for treating inflammatory diseases .

Research Findings:

Mechanism of Action

The mechanism of action of 5-(Hydrazinomethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The hydrazinomethyl group can form hydrogen bonds and other interactions with biological targets, contributing to its activity.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Table 1: Structural Comparison of Pyrimidine Derivatives

Antimicrobial Activity

- 5-(3-Substituted-Thiophene)pyrimidines : Compounds 3b and 3e showed superior activity against E. coli and S. aureus compared to ciprofloxacin (standard drug), with inhibition zones of 24–28 mm .

- 5-Hydrazinylpyrimidine: No direct antimicrobial data available, but hydrazine groups in other compounds are linked to moderate activity .

Cytotoxicity

Table 2: Cytotoxicity and Antimicrobial Activity

| Compound | Cytotoxicity (MCF-7 Cell Viability) | Antimicrobial Inhibition Zone (mm) |

|---|---|---|

| 5-(3-NO₂-Thiophene)pyrimidine (3b) | 34.12–48.21% | 28 (E. coli), 26 (S. aureus) |

| 5-Hydrazinylpyrimidine | Not reported | Not reported |

| Ciprofloxacin (Control) | N/A | 22–24 |

DNA Binding and Molecular Interactions

- Thiophene derivatives : All synthesized compounds (3a-d) showed strong CT-DNA interaction via groove or electrostatic binding, with binding constants (Kb) ranging from 1.2 × 10⁵ to 3.8 × 10⁵ M⁻¹ .

- Hydrazine analogs: Hydrazine groups are known to intercalate or form hydrogen bonds with DNA, but quantitative data for this compound is lacking .

Table 3: DNA Binding Constants

| Compound | Binding Constant (Kb, M⁻¹) | Interaction Mode |

|---|---|---|

| 5-(3-Cl-Thiophene)pyrimidine (3c) | 3.8 × 10⁵ | Electrostatic |

| 5-Hydrazinylpyrimidine | Not reported | Hypothesized intercalation |

Pharmacokinetic and Toxicity Profiles

- Thiophene derivatives : All compounds (3a-d) showed low toxicity in ADME studies, with high gastrointestinal absorption and blood-brain barrier penetration .

- Hydrazine-containing compounds: Hydrazine derivatives generally exhibit higher hepatotoxicity risks, but this compound’s specific profile remains unstudied .

Molecular Docking and Target Affinity

- Thiophene derivatives : Compound 3b had the lowest binding energy with GlcN-6-P synthase (-7.9 kcal/mol) and P38 MAPK (-6.4 kcal/mol), outperforming 5-fluorouracil (-6.2 kcal/mol) .

- Hydrazinomethyl analogs: Hydrazine groups may enhance binding to enzymes like tyrosine kinase, but docking studies are absent in the evidence .

Biological Activity

5-(Hydrazinomethyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a hydrazinomethyl group. This structural feature is significant as it influences the compound's reactivity and biological interactions. The presence of nitrogen atoms in both the pyrimidine ring and the hydrazine moiety enhances its potential for hydrogen bonding and coordination with various biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit notable anticancer properties. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation across various cell lines. These compounds demonstrated significant growth inhibition percentages, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| This compound | RFX 393 (Renal Carcinoma) | TBD | TBD |

| Pyrazolo[1,5-a]pyrimidines | Diverse Cancer Cell Lines | 43.9 (mean) | 0.09 - 1.58 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown promising results in reducing oxidative stress markers, which are crucial in preventing cellular damage associated with cancer and other diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and other diseases. For example, certain derivatives have been identified as dual inhibitors of CDK2 and TRKA kinases, which play critical roles in cell cycle regulation and survival signaling pathways .

- Cell Cycle Arrest : Studies have demonstrated that treatment with pyrimidine derivatives can lead to significant cell cycle arrest in the G0–G1 phase, indicating a potential mechanism for their anticancer effects .

- Induction of Apoptosis : Some compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, further contributing to their therapeutic potential .

Case Study 1: Pyrazolo[1,5-a]pyrimidines

In a recent study involving pyrazolo[1,5-a]pyrimidines, several compounds were synthesized and tested for their anticancer properties against renal carcinoma cell lines. The results highlighted that specific substitutions on the pyrimidine core significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the pyrimidine ring could dramatically alter biological activity. For instance, adding functional groups that enhance lipophilicity or hydrogen bonding capabilities resulted in increased potency against target enzymes such as CDK2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.